
Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether
説明
“Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether” is a chemical compound with the molecular formula C4H3F7O . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 3 hydrogen atoms, 7 fluorine atoms, and 1 oxygen atom . The molecular weight of the compound is 200.05 .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 46°C and a density of 1.46 g/mL . It is a liquid at room temperature .科学的研究の応用
Synthesis and Chemical Applications
- Difluoromethyl ethers, including Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether, have garnered significant attention in recent years for their unique physicochemical characteristics. These compounds are increasingly incorporated into organic molecules in medicinal chemistry and drug discovery to modify the properties of a parent compound. Innovative strategies, particularly the use of visible-light photoredox catalysis, have been developed for the synthesis of these functional groups, highlighting their growing importance in chemical synthesis and applications (Lee, Lee, & Ngai, 2019).
Methodologies for Preparation
- There are various methodologies for preparing difluoromethyl ethers from phenols and alcohols, employing a chlorine/fluorine exchange methodology. This process demonstrates the adaptability of difluoromethyl ethers to different starting materials and the versatility of the synthesis methods (Dolbier et al., 2014).
Applications in Pharmaceuticals and Materials
- The presence of difluoromethyl ether structures in pharmaceuticals and materials, such as enzyme inhibitors and anti-HIV agents, highlights their significance in medicinal chemistry. The inclusion of difluoromethyl ether groups can lead to enhanced properties in various applications (Fier & Hartwig, 2013).
Radiation-Induced Addition Reactions
- The study of radiation-induced addition reactions of ethers and alcohols to perfluoropropene, including the formation of this compound, provides insight into the reactivity of these compounds under specific conditions. This research is relevant for understanding the chemical behavior and potential applications in more specialized areas (Muramatsu, Inukai, & Ueda, 1967).
Optical and Dielectric Properties in Polyimide Thin Films
- The impact of difluoromethyl ether groups on the optical and dielectric properties of polyimide thin films is a notable application in material science. This research demonstrates the influence of these groups on the physical properties of materials, which can be crucial for developing new materials with specific characteristics (Jang et al., 2007).
Use in Blowing Agents for Polyurethane Foams
- Difluoromethyl ethers have been investigated as potential blowing agents in the production of polyurethane foams. These studies assess their physical properties, environmental adaptability, and performance compared to other agents, emphasizing their potential in industrial applications (Takada et al., 1999).
Safety and Hazards
“Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-1(6)4(10,11)2(7)12-3(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZTVHRJEVWFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)(OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956476 | |
| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35042-98-9 | |
| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35042-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035042989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



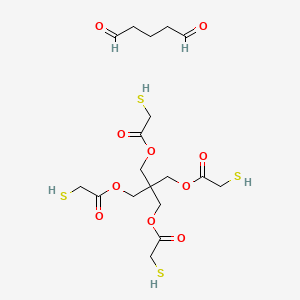
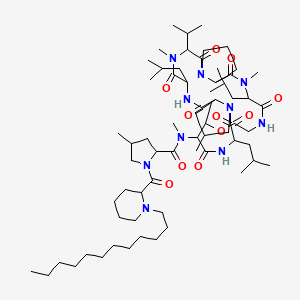
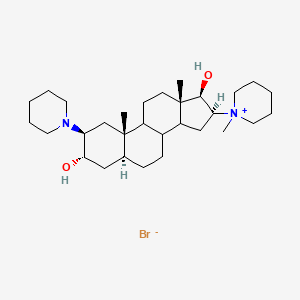
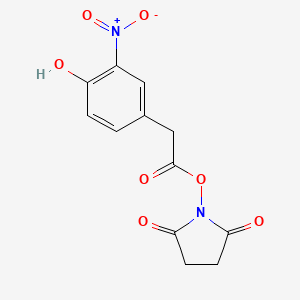

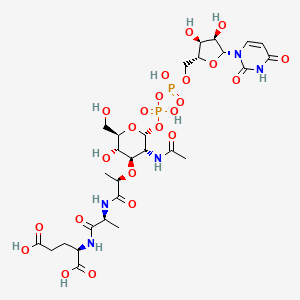
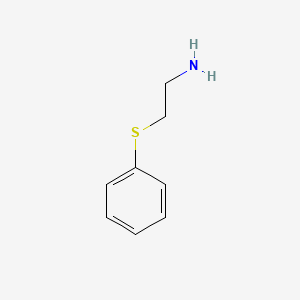
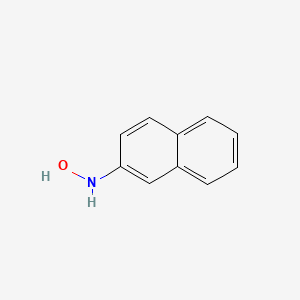
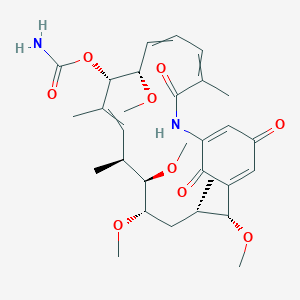
![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)
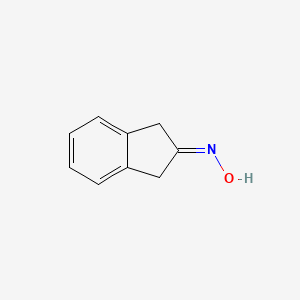

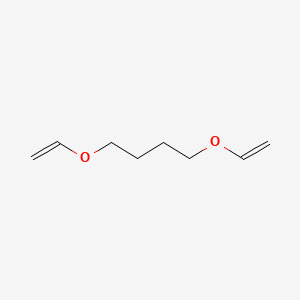
![2-[3,11-Bis(carboxymethyl)-3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-trien-7-yl]acetic acid](/img/structure/B1205019.png)